5-bromo-1H-isochromen-1-one
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Overview
Description
5-bromo-1H-isochromen-1-one is a brominated derivative of isochromen-1-one, a compound known for its diverse pharmacological activities. Isochromen-1-ones exhibit a broad range of biological activities, including anti-inflammatory, anti-microbial, anti-fungal, cytotoxic, immunomodulatory, enzyme inhibitory, anti-cancer, and anti-oxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
5-bromo-1H-isochromen-1-one can be synthesized from 5-amino-1H-isochromen-1-one through a bromination reaction. The reaction involves the use of sulfuric acid, potassium bromide, copper (I) bromide, and sodium nitrite at a temperature of 5°C for 2 hours . This method yields the desired compound with a yield of approximately 35% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-isochromen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxides and other oxidized forms of the compound.
Reduction Reactions: Products include reduced derivatives with altered oxidation states.
Scientific Research Applications
5-bromo-1H-isochromen-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-microbial and anti-fungal properties.
Medicine: Explored for its anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound’s bromine atom plays a crucial role in its reactivity and biological activity. It can inhibit specific enzymes, modulate signaling pathways, and induce cellular responses that contribute to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
6,8-dimethoxy-3-methyl-1H-isochromen-1-one: A derivative with methoxy groups that exhibits different hydrogen bonding and molecular interactions.
3-benzoylphenyl-1H-isochromen-1-one: A derivative with a benzoyl group that shows better anti-oxidant and anti-inflammatory activity.
Uniqueness
5-bromo-1H-isochromen-1-one is unique due to its bromine atom, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions and contributes to its potential pharmacological activities.
Properties
IUPAC Name |
5-bromoisochromen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYKRNIHXWPVRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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